
4-(4-Bromo-3-fluorophenoxy)butan-1-amine
Descripción general
Descripción
4-(4-Bromo-3-fluorophenoxy)butan-1-amine is a chemical compound with the molecular formula C10H13BrFNO. It has a molecular weight of 262.12 . The IUPAC name for this compound is 4-(4-bromo-3-fluorophenoxy)butylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It should be stored at a temperature of 28°C . Unfortunately, other specific physical and chemical properties were not available in the sources I found.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
The conversion of bromacetyl derivatives with amines can lead to various chemical transformations. Specifically, the conversion of 3-bromacetyl-4-hydroxy-6-methyl-2H-pyran-2-ones with amines results in diverse products depending on the type of amine used. This showcases the versatile nature of such compounds in chemical synthesis (Briel et al., 2009).
In organic chemistry, the synthesis of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates involves bromination and subsequent reaction with secondary amines. This process highlights the functionalization capabilities of bromo-methyl derivatives, including those related to 4-(4-Bromo-3-fluorophenoxy)butan-1-amine (Pevzner, 2003).
Research on photoreactions of bromomethyl derivatives with amines reveals potential for radical cyclization and ring expansion reactions, indicating applications in advanced organic synthesis and material science (Hasegawa et al., 1999).
Application in Polymer Science
- Polycondensation reactions involving dicyanotetrafluorobenzene with bisphenols, including derivatives similar to this compound, yield multifunctional polyethers. This has implications in the development of new materials in polymer science (Kricheldorf & Bornhorst, 2008).
Synthetic Methodology Development
- The development of synthetic methods for beta-agonists using bromo-derivatives, similar to this compound, is crucial for creating standard reference materials in pharmaceutical research (Wang Tongtong et al., 2017).
Catalysis and Organic Reactions
Research into palladium-catalyzed amination of bromo-derivatives demonstrates the potential of using such compounds in organic synthesis, specifically in the preparation of amino compounds (Barluenga et al., 2004).
The chemoselective amination of bromo-fluoro-pyridine derivatives, which are structurally similar to this compound, showcases their utility in the selective functionalization of complex molecules, an important aspect in medicinal chemistry (Stroup et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKACDNAMPMIDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


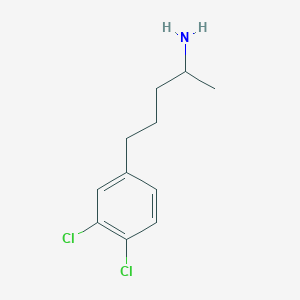
![1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400012.png)
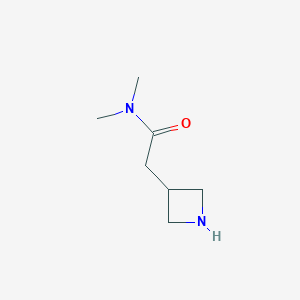
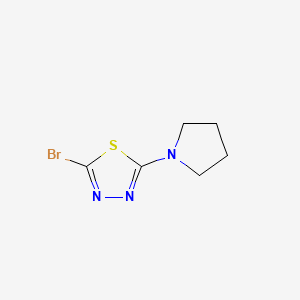
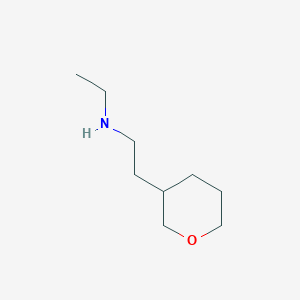
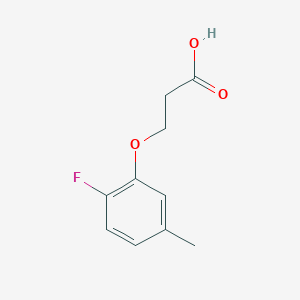

amine](/img/structure/B1400020.png)


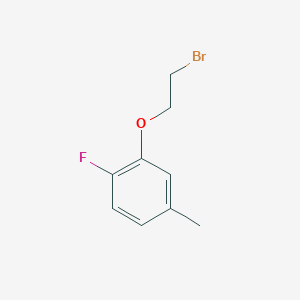
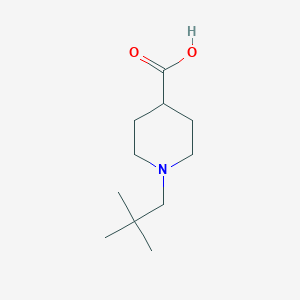
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
